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Compound of Interest

\

Compound Name: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole
CAS No.: 1344092-28-9
Cat. No.: B3232671

Get Quote

CAS: 950176-27-9 | Molecular Formula: C7H9IN20 | MW: 264.06 g/mol [1][2]

Part 1: Chemical Identity & Physicochemical
Grounding
Structural Analysis & Solubility Drivers

To predict and manipulate the solubility of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole, one must

deconstruct its molecular architecture.[2][3] Unlike its parent compound (4-iodopyrazole), this

derivative lacks a hydrogen bond donor (N-H), which fundamentally alters its solvation

thermodynamics.[2]

The Pyrazole Core (Aromatic/Polar): The nitrogen at position 2 (N2) retains a lone pair
capable of accepting hydrogen bonds, making the molecule receptive to polar protic solvents
(e.g., Methanol).

The lodine Substituent (Lipophilic/Polarizable): The large, soft iodine atom at position 4
increases London dispersion forces. This enhances solubility in chlorinated solvents (DCM,
Chloroform) and polarizable aprotic solvents (DMSO).[2]
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e The Oxolan-3-yl (Tetrahydrofuran) Moiety: This saturated ether ring adds lipophilicity (

) while the ether oxygen acts as a weak hydrogen bond acceptor.[2][3] This "amphiphilic" tail
provides compatibility with ethers (THF, MTBE) and esters (Ethyl Acetate).[2]

Predicted Solubility Matrix

Based on structural analogs and calculated physicochemical properties (

, Dipole Moment).
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Solvent Class

Representative
Solvents

Predicted Solubility

Process
Implication

Preferred for cross-

coupling reactions

Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) )
(Suzuki,
Sonogashira).[2][3]
Excellent for
) Dichloromethane ) extraction and
Chlorinated High (>100 mg/mL)
(DCM), Chloroform transport; poor for
crystallization.[2][3]
Ideal for reaction
Ethyl Acetate, THF, ) workup and silica gel
Esters/Ethers High to Moderate
MTBE chromatography
loading.[3]
Critical: Best
) candidates for
) Methanol, Ethanol, Moderate (Heating o )
Polar Protic recrystallization (high
IPA req.) N
T solubility, low
ambient solubility).[3]
Use as an anti-solvent
] . Hexane, Heptane, S
Aliphatic HC Low / Insoluble to force precipitation.
Cyclohexane
[3]
The compound will
Insoluble (<0.1 partition into the
Aqueous Water, PBS

mg/mL)

organic phase during

biphasic workups.

Part 2: Experimental Protocols (Self-Validating

Systems)

Protocol A: Gravimetric Solubility Screen

Use this protocol to determine exact saturation limits for your specific batch.[2]
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Obijective: Define the saturation point (

) in key process solvents.

Preparation: Weigh 50 mg of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole into a 4 mL HPLC vial.

Titration: Add solvent in 100 pL increments at 25°C.

Agitation: Vortex for 30 seconds after each addition.

Observation:

o Clear Solution: Soluble.[2][4][5] Calculate

2]

o Turbid/Solid Persists: Continue addition.
e Limit Test: If solid remains after 2.0 mL (Solubility < 25 mg/mL), heat to 50°C.
o Dissolves on Heat: Potential crystallization solvent.[2]

o Remains Solid: Anti-solvent candidate.[2]

Protocol B: Recrystallization Solvent Selection

The "Golden Triangle" method for purifying pyrazole intermediates.[2]

Logic: The N-substituted pyrazole often carries trace iodine or unreacted pyrazole impurities.[2]
A dual-solvent system is required.[2]

e Primary Solvent (Dissolver): Isopropanol (IPA) or Ethyl Acetate.[2]
o Anti-Solvent (Precipitator): Heptane.[2]
Workflow:

e Dissolve crude solid in minimal hot 1PA (
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Add hot Heptane dropwise until persistent turbidity is observed.

Add 1-2 drops of hot IPA to clear the solution.

Allow slow cooling to Room Temp

Validation: Check purity via HPLC; 4-iodopyrazole impurities usually stay in the mother
liquor.[2]

Part 3: Process Engineering & Visualizations
Solvent Decision Matrix for Synthesis

The solubility profile dictates the reaction medium for common downstream transformations
(e.g., C-C bond formation).[3]

Preferred 1,4-Dioxane/Water
(High Solub. + Base)

Suzuki/Heck
(Pd-Catalyzed)

) Lithiation/Grignard Required Anhydrous THF
? P
REEIALE 1726 (Metal-Halogen Exchange) (Cryogenic Solubility)
High Partition Coeff. DCM or EtOAc

Extraction/Workup P

(Phase Separation)

Click to download full resolution via product page

Figure 1: Decision matrix for solvent selection based on reaction type and compound solubility.

[2][3]

Solubility-Driven Purification Workflow

This diagram illustrates how to leverage the solubility differential between the product and
common impurities (iodine, inorganic salts).
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Crude Reaction Mixture

(Product + Salts + Catalyst)

1. Solvent Swap to EtOAc
2. Wash w/ Na2S203 (aq)

Partition Partition

Aqueous Phase: Organic Phase:
Removes Salts & lodine Contains Target Pyrazole

Purification

Concentrate & Crystallize
(IPA/Heptane)

Click to download full resolution via product page

Figure 2: Purification workflow leveraging the insolubility of the target in water and high
solubility in EtOAc.[2][3]

Part 4: Safety & Handling (SDS Highlights)

 Inhalation Hazard: As a halogenated heterocycle, dust inhalation may cause respiratory
irritation.[3] Use a fume hood when handling the solid.[2]

» Skin Absorption: High solubility in DMSO implies potential for transdermal transport.[2]
Double-gloving (Nitrile) is recommended when using polar aprotic solvents.[2]

» Stability: 4-lodopyrazoles are generally stable but can liberate iodine (
) upon prolonged exposure to light.[2] Store in amber vials at

2]

References

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3232671/docs?utm_src=pdf-body-img#solubility-profile-process-engineering-guide-4-iodo-1-oxolan-3-yl-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-3-_1H-pyrazol-1-yl_bromobenzene
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2025-6mpfm
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2025-6mpfm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-3-_1H-pyrazol-1-yl_bromobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-3-_1H-pyrazol-1-yl_bromobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-3-_1H-pyrazol-1-yl_bromobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-3-_1H-pyrazol-1-yl_bromobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-3-_1H-pyrazol-1-yl_bromobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3232671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 56965646, 4-lodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole. Retrieved from [Link][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b3232671?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3232671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

